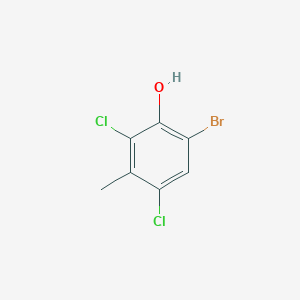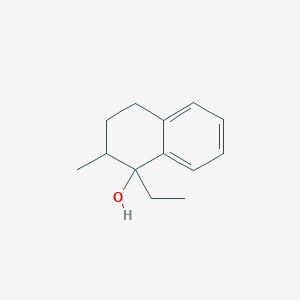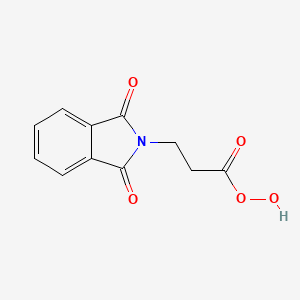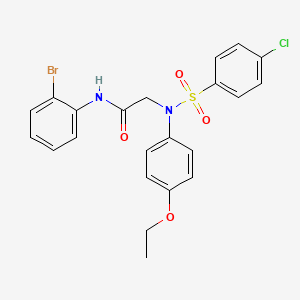![molecular formula C15H18N2O5 B14738919 2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid CAS No. 5887-83-2](/img/structure/B14738919.png)
2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes acetylamino groups and a phenyl ring, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid typically involves multiple steps, including the acetylation of amino groups and the formation of the oxopentanoic acid backbone. Common reagents used in the synthesis include acetic anhydride, acetyl chloride, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: The acetylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The acetylamino groups can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor functions. The pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Acetylamino)-3-(4-hydroxyphenyl)-propionic acid
- 2-(Acetylamino)-4-pentynoic acid
- 4-(2-Acetylamino-3-phenyl-acryloylamino)-butyric acid
Uniqueness
2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid is unique due to its specific structure, which includes two acetylamino groups and a phenyl ring. This configuration provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
5887-83-2 |
|---|---|
Formule moléculaire |
C15H18N2O5 |
Poids moléculaire |
306.31 g/mol |
Nom IUPAC |
2-acetamido-5-(4-acetamidophenyl)-5-oxopentanoic acid |
InChI |
InChI=1S/C15H18N2O5/c1-9(18)16-12-5-3-11(4-6-12)14(20)8-7-13(15(21)22)17-10(2)19/h3-6,13H,7-8H2,1-2H3,(H,16,18)(H,17,19)(H,21,22) |
Clé InChI |
KNEKVWQOFJEMBA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(=O)CCC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)



![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)

